N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring attached to a phenyl group, which is further connected to a piperidine moiety through a carbonyl linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidine derivatives.
Formation of the Carbonyl Linkage: The carbonyl group can be introduced through the reaction of the phenyl group with a carbonyl chloride, followed by the attachment of the piperidine moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its potent analgesic properties.
N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(12-4-5-12)17-14-8-6-13(7-9-14)16(20)18-10-2-1-3-11-18/h6-9,12H,1-5,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQWEYJCSDTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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